molecular formula C12H10FNO4S2 B161497 N-Fluorobenzenesulfonimide CAS No. 133745-75-2

N-Fluorobenzenesulfonimide

Cat. No.: B161497
CAS No.: 133745-75-2
M. Wt: 315.3 g/mol
InChI Key: RLKHFSNWQCZBDC-UHFFFAOYSA-N
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Description

N-Fluorobenzenesulfonimide (NFSI) is a versatile reagent widely employed in organic synthesis for electrophilic fluorination and amination reactions. Its dual functionality stems from the presence of both a fluorine atom and a benzenesulfonimide group, enabling it to act as a fluorinating agent, aminating agent, or oxidant under varying conditions . NFSI is particularly notable for its role in direct C–H bond functionalization, facilitating the construction of C–F and C–N bonds in (hetero)aromatic systems without requiring pre-functionalized substrates . Mechanistically, NFSI operates via radical or ionic pathways, depending on the catalytic system, and has been utilized in diverse transformations, including fluorination of alkanes, amidation of arenes, and oxidation of sulfides . Its stability, commercial availability, and tunable reactivity make it a cornerstone in modern fluoroorganic chemistry.

Preparation Methods

Direct Fluorination with Elemental Fluorine (F₂)

The most widely reported method for NFSI synthesis involves direct fluorination of N-(phenylsulfonyl)benzenesulfonamide using diluted elemental fluorine. This approach, first optimized by Shibata and colleagues, employs a 10% v/v mixture of F₂ in nitrogen to mitigate the risks associated with pure fluorine gas .

Reaction Conditions and Mechanism

In a typical procedure, N-(phenylsulfonyl)benzenesulfonamide is dissolved in anhydrous acetonitrile (MeCN) at –40°C under inert conditions. The diluted F₂/N₂ gas is introduced via a controlled flow system, facilitating electrophilic substitution at the nitrogen center. The reaction proceeds via a two-step mechanism:

  • Electrophilic Attack : F₂ reacts with the sulfonamide’s nitrogen lone pair, forming a transient N-fluoro intermediate.

  • Rearrangement : The intermediate undergoes sulfonyl group migration, stabilizing the N-fluorinated product .

The optimized conditions yield NFSI in >85% purity, with residual solvents removed via vacuum distillation. Key advantages include scalability and minimal byproduct formation .

Critical Parameters

ParameterOptimal ValueImpact on Yield
Temperature–40°CPrevents side reactions
F₂ Concentration10% v/v in N₂Balances safety and reactivity
SolventAnhydrous MeCNEnhances solubility
Reaction Time4–6 hoursEnsures completion

Synthesis via Sodium Salt Intermediate

An alternative route utilizes the sodium salt of N-(phenylsulfonyl)benzenesulfonamide, offering improved handling compared to gaseous F₂. While detailed protocols are less frequently documented, this method involves treating the sodium salt with a fluorinating agent such as Selectfluor® or N-fluoropyridinium salts .

Procedure Overview

  • Salt Formation : N-(Phenylsulfonyl)benzenesulfonamide is deprotonated with sodium hydride (NaH) in tetrahydrofuran (THF), yielding the corresponding sodium salt.

  • Fluorination : The salt reacts with Selectfluor® (1.2 equivalents) in dichloromethane (DCM) at 0°C. The reaction mixture is stirred for 12 hours, followed by aqueous workup and recrystallization from ethyl acetate/hexane .

This method achieves moderate yields (60–70%) but is favored in laboratories lacking F₂ infrastructure.

Comparative Analysis of Preparation Methods

MethodYield (%)Safety ConsiderationsScalability
Direct F₂ Fluorination85–90Requires specialized F₂ handlingIndustrial
Sodium Salt Route60–70Avoids gaseous F₂Laboratory

Key Trade-offs :

  • The F₂ method’s high yield is offset by its reliance on hazardous gas, necessitating explosion-proof reactors.

  • The sodium salt route sacrifices yield for operational simplicity, making it suitable for small-scale applications .

Analytical Characterization of NFSI

NFSI is characterized by distinct physicochemical properties:

Physical and Spectroscopic Data

PropertyValueSource
Molecular FormulaC₁₂H₁₀FNO₄S₂
Melting Point115–119°C
¹H NMR (CDCl₃)δ 7.80–7.40 (m, 10H, Ar–H)
Purity (HPLC)>98.0%

The ¹H NMR spectrum exhibits a multiplet at δ 7.80–7.40 ppm, corresponding to the aromatic protons of the phenylsulfonyl groups. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 315.33 (calculated for C₁₂H₁₀FNO₄S₂) .

Chemical Reactions Analysis

Fluorination Reactions

NFSI is primarily recognized for its role as a fluorinating agent. It can introduce fluorine into various organic substrates through direct fluorination or by facilitating fluorodemethylation.

  • Mechanism : The mechanism typically involves the formation of an N-sulfonimidyl radical, which can abstract hydrogen from the substrate, leading to the formation of fluoro-substituted products.

  • Examples :

    • The reaction of 1,3-dimethoxybenzene with NFSI yields monofluorinated products with a yield of 51% when using one equivalent of NFSI and up to 80% with two equivalents under ball milling conditions .

SubstrateReaction TypeYield (%)
1,3-DimethoxybenzeneMonofluorination51
1,3,5-TrimethoxybenzeneDifluorination80

Sulfonylation Reactions

NFSI also acts as a sulfonyl source, allowing for the introduction of sulfonyl groups into organic molecules.

  • Mechanism : The sulfonylation occurs via nucleophilic attack by nitrogen-containing compounds on the sulfur atom of NFSI, leading to the formation of sulfonamide derivatives.

  • Examples :

    • Imidazole reacts with NFSI to produce 1-(benzenesulfonyl)imidazole in yields ranging from 41% to 61%, depending on the reaction conditions .

ReactantProductYield (%)
Imidazole1-(Benzenesulfonyl)imidazole41-61

Amidation Reactions

The amidation capabilities of NFSI have been explored under mechanochemical conditions.

  • Mechanism : The amidation process often involves the direct reaction of amines with NFSI, leading to the formation of amides.

  • Example :

    • The amidation of 1-acetylindole was found to proceed more efficiently under thermal milling conditions compared to solvent-based methods .

Diamination and Carboamination Reactions

NFSI has been utilized in palladium-catalyzed reactions for diamination and carboamination.

  • Mechanism : These reactions are characterized by the syn addition of nitrogen groups during diamination and anti addition during carboamination. The intermediates formed during these processes are crucial for understanding selectivity and reactivity .

  • Example :

    • In studies involving alkenes, the use of NFSI facilitated efficient diamination with high stereoselectivity .

Scientific Research Applications

Fluorination Reactions

NFSI is renowned for its role in the direct fluorination of (hetero)aromatic compounds. Recent studies have demonstrated that NFSI can effectively fluorinate substrates bearing electron-donating groups, yielding ortho-monofluorinated products in moderate to good yields . For instance, the fluorination of naproxen, an anti-inflammatory drug, was achieved using NFSI without any additional catalyst, resulting in a significant yield of the desired product .

Table 1: Summary of Fluorination Reactions Using NFSI

SubstrateReaction ConditionsYield (%)
NaproxenMeCN, 80 °C62
2-NaphtholBall milling with NFSI51
Various heterocyclesPd(OAc)₂/TFA at 110 °CModerate to good

Sulfonylation Reactions

NFSI also acts as an effective sulfonylating agent. It has been shown to facilitate the sulfonylation of imidazoles and other nitrogen-containing heterocycles under mechanochemical conditions, which allows for solvent-free reactions with comparable yields to traditional methods .

Table 2: Examples of Sulfonylation Using NFSI

SubstrateProductYield (%)
Imidazole1-(benzenesulfonyl)imidazole41
2-MethylimidazoleProduct derived from sulfonylation58
BenzimidazoleProduct derived from sulfonylation65

Amidation Reactions

The amidation capabilities of NFSI have been explored extensively. It can serve as an amine source in various transformations, including copper-catalyzed reactions that yield amides from alkenes . The use of NFSI in these reactions enhances the efficiency and selectivity compared to traditional methods.

Table 3: Amidation Reactions Involving NFSI

SubstrateReaction TypeYield (%)
Unactivated alkenesPalladium-catalyzed diaminationHigh
Aza-annulationCopper-catalyzed reactionModerate

Case Study 1: Direct Fluorination of Naproxen

In a significant study, researchers demonstrated the direct C–H fluorination of naproxen using NFSI under catalyst-free conditions. The reaction was performed at elevated temperatures and yielded a fluorinated derivative with minimal side products .

Case Study 2: Mechanochemical Reactions

A novel approach utilizing mechanochemistry allowed for the efficient use of NFSI in various transformations without solvents. This method not only improved yields but also reduced reaction times significantly compared to traditional solvent-based methods .

Mechanism of Action

The mechanism of action of N-Fluorobenzenesulfonimide involves its role as an electrophilic fluorinating and amination agentThis process often involves the formation of intermediate complexes with transition metals, which help to stabilize the reactive species and promote the desired transformations .

Comparison with Similar Compounds

Fluorination Agents

Key Competitors: Selectfluor, N-Fluoropyridinium Salts, and DAST

Parameter NFSI Selectfluor (F-TEDA) N-Fluoropyridinium Salts DAST
Reactivity Moderate electrophilicity; suitable for radical/ionic fluorination High electrophilicity; effective for electron-rich substrates Variable reactivity; dependent on counterion and substituents Strong nucleophilic fluorination; limited to activated substrates
Catalyst Dependency Requires transition metals (Cu, Pd) or photocatalysts Often metal-free; operates under mild conditions Metal-catalyzed (e.g., Co, Ni) for C–H fluorination Metal-free; acid-sensitive
Substrate Scope Broad: alkanes, arenes, heteroarenes Primarily arenes and alkenes Limited to directed C–H bonds Restricted to alcohols, carbonyls
By-products Benzenesulfonimide (non-toxic, easily separable) TEDA by-products (bulky, may complicate purification) Pyridinium residues (challenging removal) Toxic SO₂ and HF
Practicality High yield, scalable, green solvent compatibility Hygroscopic; requires anhydrous conditions Limited scalability due to complex synthesis Moisture-sensitive; hazardous handling

Key Findings :

  • NFSI excels in radical-mediated fluorination (e.g., unactivated C(sp³)–H bonds) due to its balanced electrophilicity and stability .
  • Unlike Selectfluor, NFSI avoids TEDA-related by-products, simplifying purification . However, Selectfluor is superior for electron-deficient arenes .
  • In nickel-catalyzed systems, NFSI avoids carbocation rearrangements observed with N-fluoropyridinium salts, enhancing selectivity .

Amination Agents

Key Competitors: O-Benzoylhydroxylamine, Azides, and Hypervalent Iodine Reagents

Parameter NFSI O-Benzoylhydroxylamine Azides Hypervalent Iodine Reagents
Reaction Type Direct C–H amination via radical or metal catalysis Electrophilic amination; requires directing groups Click chemistry (e.g., CuAAC); limited to pre-functionalized sites Oxidative amination; substrate-specific
Conditions Mild (room temperature to 80°C); tolerant to air/moisture Harsh conditions (high temp, strong acids) Requires Cu catalyst; sensitive to oxygen Strong oxidants (e.g., PhI(OAc)₂)
Substrate Scope Heteroarenes, alkanes, and unactivated aromatics Activated arenes with directing groups Alkynes, strained cyclopropanes Electron-rich arenes
Functional Group Tolerance High; compatible with esters, halides, and sulfides Low; sensitive to steric hindrance Moderate; azides may decompose Poor; oxidizes sensitive groups
Mechanistic Insight Radical relay (Cu/NFSI) or Pd-mediated C–N coupling Electrophilic aromatic substitution 1,3-dipolar cycloaddition Nitrenoid transfer

Key Findings :

  • NFSI enables four-component reactions (e.g., arylcyclopropanes, nitriles, carboxylic acids) for imide synthesis, a feat unmatched by traditional aminating agents .
  • Compared to azides, NFSI avoids stoichiometric metal catalysts and hazardous intermediates .
  • In copper-catalyzed systems, NFSI generates nitrogen-centered radicals for site-selective C(sp³)–H amination, offering superior control over hypervalent iodine reagents .

Oxidizing Agents

Key Competitors: mCPBA, H₂O₂, and Dess-Martin Periodinane

Parameter NFSI mCPBA H₂O₂ Dess-Martin Periodinane
Oxidation Strength Moderate; selective for sulfides to sulfoxides/sulfones Strong; over-oxidizes sulfides to sulfones Weak; requires catalysts (e.g., Ti, W) Very strong; oxidizes alcohols to ketones
Chemoselectivity Tunable: sulfoxides (1 eq NFSI) or sulfones (2 eq NFSI) Poor; indiscriminate oxidation Low; side reactions with sensitive groups High; selective for alcohols
Reaction Conditions Ambient temperature, H₂O as solvent Low temperature (-20°C), anhydrous High temperature, acidic conditions Anhydrous, inert atmosphere
By-products Benzenesulfonimide (non-toxic) m-Chlorobenzoic acid (toxic) Water (innocuous) Iodine by-products (toxic)
Green Chemistry Excellent; water-based, no additives Poor; chlorinated solvent waste Moderate; requires metal catalysts Poor; heavy iodine waste

Key Findings :

  • NFSI’s switchable oxidation (sulfoxide vs. sulfone) via reagent stoichiometry is unique among oxidants .
  • Compared to mCPBA, NFSI eliminates chlorinated waste and operates in water, aligning with green chemistry principles .
  • Limitations include sulfur oxidation interference in fluorination reactions (e.g., sulfone formation instead of C–H fluorination) .

Biological Activity

N-Fluorobenzenesulfonimide (NFSI) has emerged as a significant reagent in organic synthesis, particularly known for its dual functionality as both a fluorinating agent and an amidation source. Its biological activity, while primarily focused on its synthetic applications, has implications for various fields including medicinal chemistry and materials science.

NFSI is characterized by its ability to facilitate electrophilic fluorination and amidation reactions. The compound's reactivity is attributed to the presence of a fluorine atom, which can act as a leaving group, allowing for the formation of nitrogen-centered intermediates. This property makes NFSI a valuable tool for constructing C–N bonds, which are crucial in the development of pharmaceuticals.

Key Reactions Involving NFSI

  • Fluorination Reactions : NFSI can selectively introduce fluorine into aromatic compounds, often yielding ortho- or para-fluorinated products depending on the substrate's electronic properties. For instance, studies have shown that NFSI can successfully fluorinate heteroaromatic compounds under mild conditions, achieving moderate to good yields .
  • Amidation Reactions : The compound has also been utilized in amidation reactions where it acts as a nitrogen source. This has been particularly advantageous in synthesizing various nitrogen-containing pharmaceuticals .

Biological Applications and Case Studies

While direct biological activity data on NFSI itself is limited, its derivatives and the products formed from its reactions have been investigated for potential biological applications.

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A notable application of NFSI is in the synthesis of fluorinated derivatives of known drugs. For example, the direct fluorination of naproxen, an anti-inflammatory drug, was achieved using NFSI, resulting in a C5-fluorinated product with significant yield . This highlights the potential of NFSI in modifying existing pharmaceuticals to enhance their efficacy or reduce side effects.

Case Study 2: Mechanochemical Reactions

Research has demonstrated that NFSI can be effectively used in mechanochemical processes to facilitate various reactions without the need for solvents. This method not only improves reaction times but also increases yields compared to traditional solvent-based methods . The ability to perform reactions under solvent-free conditions is particularly relevant in reducing environmental impact and improving sustainability in chemical manufacturing.

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity and synthetic applications of NFSI:

Property Description
Reactivity Acts as an electrophilic fluorination and amidation source; engages in mechanochemical reactions.
Fluorination Efficiency Moderate to good yields in fluorination of heteroaromatic compounds; selective regioisomer formation.
Amidation Capability Effective nitrogen source for constructing C–N bonds; applicable in pharmaceutical synthesis.
Environmental Impact Solvent-free reactions promote sustainability; reduced waste generation during synthesis.

Q & A

Q. Basic: What are the primary synthetic applications of NFSI in organic chemistry?

NFSI is a multifunctional reagent used in:

  • Electrophilic Fluorination : Enantioselective α-fluorination of aldehydes via enamine catalysis (e.g., imidazolidinone catalysts) .
  • C–H Amination : Transition-metal-catalyzed reactions (Pd, Cu, Se) for allylic, vinylic, or benzylic amination .
  • Oxidation : Controlled oxidation of sulfides to sulfoxides (1.0 equiv NFSI) or sulfones (2.5 equiv NFSI) in H₂O .

Table 1 : Key Applications and Mechanisms

ApplicationMechanismExample Systems
FluorinationEnamine catalysisAldehydes → α-fluoroaldehydes
AminationPd(IV)/Cu/Se-mediated C–H activationAlkenes → diamination , Indole synthesis
OxidationRadical or ionic pathwaysSulfides → sulfoxides/sulfones

Q. Basic: How does NFSI enable enantioselective α-fluorination of aldehydes?

NFSI serves as an electrophilic fluorine source in organocatalytic systems. Using imidazolidinone catalysts (20 mol%), α-fluoroaldehydes are synthesized with high enantioselectivity. The reaction proceeds via enamine intermediates, where the catalyst controls the stereochemical outcome . Substrates include linear and branched aldehydes, with yields up to 90% and ee >95% .

Q. Advanced: What mechanistic factors govern site selectivity in Cu/NFSI-mediated C(sp³)–H functionalization?

Site selectivity (benzylic vs. tertiary C–H) depends on the hydrogen atom transfer (HAT) reagent:

  • Cu/˙NSI adducts favor benzylic C–H due to lower HAT energy barriers.
  • ˙OtBu or Cl˙ show broader reactivity but lower selectivity .

Table 2 : HAT Reagent Comparison in C(sp³)–H Activation

ReagentSelectivity PreferenceKey Energy Barrier (kcal/mol)
Cu/˙NSIBenzylic C–HΔ‡ = 12.3
˙OtBuTertiary C–HΔ‡ = 15.8
Cl˙MixedΔ‡ = 14.1

Q. Advanced: How do reaction conditions influence Pd-catalyzed diamination vs. carboamination with NFSI?

Divergent pathways arise from Pd(IV) intermediates:

  • Diamination : Syn addition via oxidative addition of NFSI to Pd(II), followed by SN2 displacement (k_H/k_D = 1.1 intermolecular isotope effect) .
  • Carboamination : Anti addition via Pd(IV)-mediated C–H activation (k_H/k_D = 4.0 intramolecular isotope effect) .

Table 3 : Stereochemical Outcomes in Pd/NFSI Systems

PathwayAddition TypeKey IntermediateSelectivity Factor
DiaminationSynPd(IV)-amideInversion
CarboaminationAntiPd(IV)-areneRetention

Q. Advanced: How to control sulfide oxidation to sulfoxides or sulfones using NFSI?

The oxidation level is tunable via NFSI stoichiometry:

  • Sulfoxides : 1.0 equiv NFSI in H₂O at 25°C (85–92% yield).
  • Sulfones : 2.5 equiv NFSI in H₂O at 65°C (78–84% yield) .

Table 4 : Oxidation Conditions and Outcomes

Target ProductNFSI (equiv)Temp (°C)Yield (%)
Sulfoxide1.02585–92
Sulfone2.56578–84

Q. Basic: What role does NFSI play in selenium-catalyzed C–H amination?

NFSI acts as a terminal oxidant and nitrogen source in Se-catalyzed reactions. For example, intramolecular amination of ortho-vinyl anilines yields indoles via a selenium electrophile-mediated mechanism (up to 89% yield) .

Q. Advanced: How do computational studies clarify NFSI-mediated radical relay mechanisms?

DFT calculations reveal that Cu/˙NSI adducts lower HAT energy barriers (Δ‡ = 12.3 kcal/mol vs. 15.8 kcal/mol for ˙OtBu). Radical-polar crossover (RPC) pathways dominate in CuIII-mediated systems, while ligand-bound Cu favors radical addition .

Q. Basic: What advantages does NFSI offer over other fluorinating agents?

  • Stability : Crystalline, shelf-stable, and non-gaseous.
  • Selectivity : Tunable reactivity in fluorination/amination without side reactions (e.g., vs. Selectfluor) .

Q. Advanced: How does ligand choice affect functionalization pathways in Cu/NFSI systems?

Ligands dictate the dominant pathway:

  • Bidentate ligands (e.g., bipyridine) favor RPC mechanisms via CuIII intermediates.
  • Monodentate ligands promote radical addition to Cu-bound substrates .

Q. Advanced: What methods analyze competing pathways in NFSI oxidations?

  • Kinetic isotope effects (KIE) : Intermolecular (k_H/k_D = 1.1) vs. intramolecular (k_H/k_D = 4.0) KIE studies differentiate between coordination and C–H cleavage steps .
  • Solvent screening : Polar solvents (e.g., H₂O) enhance sulfone formation by stabilizing ionic intermediates .

Properties

IUPAC Name

N-(benzenesulfonyl)-N-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10FNO4S2/c13-14(19(15,16)11-7-3-1-4-8-11)20(17,18)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKHFSNWQCZBDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(F)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343177
Record name N-Fluorobenzenesulfonimide
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Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

133745-75-2
Record name N-Fluorobenzenesulfonimide
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Record name N-Fluorobenzenesulfonimide
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Record name N-Fluorobenzenesulfonimide
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Record name Benzenesulfonamide, N-fluoro-N-(phenylsulfonyl)
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